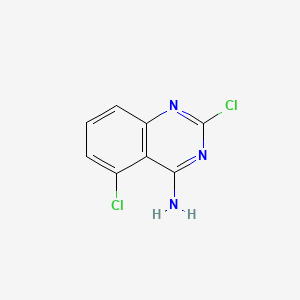

4-Amino-2,5-dichloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWONOEUAYOZICR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,5-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-2,5-dichloroquinazoline, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public domains, this guide presents a combination of predicted physicochemical parameters and detailed, standardized experimental protocols for their determination. Furthermore, this document explores the potential biological relevance of this compound by illustrating its relationship with key signaling pathways commonly targeted by the 4-aminoquinazoline scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of novel therapeutic agents based on this chemical entity.

Physicochemical Properties

Precise physicochemical data for 4-Amino-2,5-dichloroquinazoline is not extensively reported in peer-reviewed literature. To provide valuable insights for research and development, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and serve as a reliable estimation for initial experimental design and computational modeling.

| Property | Predicted Value | Unit |

| Molecular Formula | C₈H₅Cl₂N₃ | |

| Molecular Weight | 214.05 | g/mol |

| Melting Point | 235-245 | °C |

| Boiling Point | 415.7 ± 40.0 | °C |

| LogP | 2.5 ± 0.5 | |

| Water Solubility | 0.01-0.1 | g/L |

| pKa (most basic) | 3.5 ± 0.3 |

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental validation of the predicted properties and to ensure data accuracy and reproducibility, this section provides detailed protocols for the determination of key physicochemical parameters.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 4-Amino-2,5-dichloroquinazoline transitions to a liquid.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

4-Amino-2,5-dichloroquinazoline sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the 4-Amino-2,5-dichloroquinazoline sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4-Amino-2,5-dichloroquinazoline in a specific solvent (e.g., water, buffer solutions, organic solvents).

Apparatus and Materials:

-

4-Amino-2,5-dichloroquinazoline sample

-

Solvent of interest

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 4-Amino-2,5-dichloroquinazoline to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of 4-Amino-2,5-dichloroquinazoline in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in 4-Amino-2,5-dichloroquinazoline.

Apparatus and Materials:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

4-Amino-2,5-dichloroquinazoline sample

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Deionized water (degassed)

-

Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve a precisely weighed amount of 4-Amino-2,5-dichloroquinazoline in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered. Add a known concentration of KCl (e.g., 0.15 M) to maintain a constant ionic strength.

-

Titration:

-

Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode and the tip of the burette.

-

For a basic compound, titrate with the standardized HCl solution. For an acidic compound, titrate with the standardized NaOH solution.

-

Add the titrant in small, known increments and record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Perform the titration in triplicate to ensure accuracy.

-

Biological Context: Inhibition of Kinase Signaling Pathways

The 4-aminoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. Many derivatives of 4-aminoquinazoline have been shown to be potent inhibitors of key signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Given its structural similarity, 4-Amino-2,5-dichloroquinazoline is a promising candidate for investigation as an inhibitor of these pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. The following diagram illustrates the key components and interactions within this pathway, highlighting potential points of inhibition by a 4-aminoquinazoline derivative.

Caption: EGFR signaling pathway and potential inhibition by 4-Amino-2,5-dichloroquinazoline.

VEGFR Signaling Pathway

The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting this pathway can starve tumors of essential nutrients and oxygen. The following diagram depicts the VEGFR signaling cascade and the potential inhibitory action of a 4-aminoquinazoline derivative.

Caption: VEGFR signaling pathway and potential inhibition by 4-Amino-2,5-dichloroquinazoline.

Conclusion

While experimental data on the physicochemical properties of 4-Amino-2,5-dichloroquinazoline are currently limited, this guide provides a solid foundation for researchers through reliable predicted values and detailed experimental protocols. The established role of the 4-aminoquinazoline scaffold as a potent kinase inhibitor suggests that 4-Amino-2,5-dichloroquinazoline is a compound of significant interest for further investigation in the context of cancer drug discovery. The provided signaling pathway diagrams offer a conceptual framework for understanding its potential mechanism of action. It is anticipated that this technical guide will stimulate further experimental work to fully characterize this promising molecule and unlock its therapeutic potential.

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-2,5-dichloroquinazoline and Related Derivatives

Introduction

Spectral Data Analysis

The spectral data for various 4-aminoquinazoline derivatives are summarized below. These tables provide a foundation for interpreting the spectra of novel derivatives, including 4-Amino-2,5-dichloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR spectral data for representative 4-aminoquinazoline derivatives.

Table 1: ¹H NMR Spectral Data of Selected 4-Aminoquinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 8.41 (d, J=8.4 Hz, 1H), 8.03 (d, J=8.4 Hz, 2H), 7.86 (t, J=7.6 Hz, 2H), 7.80 (d, J=8.4 Hz, 1H), 7.59 (d, J=8.3 Hz, 1H), 7.51 (t, J=7.7 Hz, 1H), 3.73 (s, 4H), 2.58 (s, 3H)[1] |

| 2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 8.34 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.2, 2H), 7.77 (t, J=7.6 Hz, 2H), 7.69 (d, J=7.9Hz, 1H), 7.61 (d, J=8.1Hz, 1H), 7.53 (t, J=8.0 Hz, 1H), 4.70 (s, 1H), 3.57 (s, 4H)[1] |

| N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine | DMSO-d₆ | 10.01 (s, 1H), 8.42 (s, 1H), 8.15 (s, 1H), 7.86 (d, J=8.4 Hz, 2H), 7.66 (t, J=8.0 Hz, 2H), 7.50 (d, J=7.9 Hz, 2H), 7.30 (t, J=8 Hz, 1H), 5.75 (s, 1H), 3.57 (s, 2H), 1.68 (t, J=8.0 Hz, 2H), 1.42 (t, J=8.0Hz, 2H), 0.95 (t, J=8Hz, 3H)[1] |

Table 2: ¹³C NMR Spectral Data of a Selected 4-Aminoquinazoline Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | DMSO-d₆ | 194.5, 175.1, 156.4, 152.3, 143.7, 133.7, 132.1, 128.1, 125.4, 122.3, 119.7, 112.4, 108.6, 62.2, 34.2, 26.8[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-aminoquinazoline derivatives are presented in Table 3.

Table 3: IR Spectral Data of Selected 4-Aminoquinazoline Derivatives

| Compound | Sample Prep. | Characteristic Absorption Bands (ν, cm⁻¹) |

| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | KBr | 3448 (O-H), 3241 (N-H), 1743 (C=O), 1650 (C=N), 1565 (C=C)[1] |

| 2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | KBr | 3195 (N-H), 1775 (C=O), 1630 (C=N), 1570 (C=C), 1368 (N-O)[1] |

| N⁴-Butyl-N²-(3-nitrophenyl)quinazoline-2,4-diamine | KBr | 3422 (N-H), 1617 (C=N), 1527, 1489 (C=C), 1341 (N-O)[1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of a Selected 4-Aminoquinazoline Derivative

| Compound | Ionization Method | m/z (Relative Intensity, %) |

| 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol | EI | 322 (M+, 85.5), 323 (M+1, 16.4), 324 (M+2, 2.2), 291 (21.9), 279 (19.7), 262 (4.6), 138 (40.0), 119 (25.2), 90 (16.6)[1] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the general procedures for the synthesis and spectral analysis of 4-aminoquinazoline derivatives.

Synthesis of 2,4-Diaminoquinazoline Derivatives

A general method for the synthesis of 2,4-diaminoquinazolines involves a multi-step process starting from 2,4-dichloroquinazoline.

Synthesis of 2-({2-[(4-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol:

-

A suspension of 2-chloro-N-(2-hydroxyethyl)quinazolin-4-amine (0.001 mol) in absolute ethanol (15 mL) is prepared.

-

4-nitroaniline (0.001 mol) and 2-3 drops of acetic acid are added to the suspension.

-

The reaction mixture is refluxed for 24 hours.

-

The separated solids are filtered, washed with ethanol, and dried.

-

The crude product is purified by recrystallization from absolute ethanol.[1]

Synthesis of N-Butyl-2-chloroquinazolin-4-amine:

-

To a solution of 2,4-dichloroquinazoline (1.5 mmol) in CH₂Cl₂ (15 ml), n-butylamine (6 mmol) is added.

-

The mixture is refluxed for 6 hours.

-

After cooling, the solvent is evaporated under reduced pressure to yield an oil.

-

The oil is left for 24 hours, and then a mixture of ice and water is added to give an off-white solid.[1]

Spectroscopic Analysis

The following are general protocols for acquiring spectral data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets.[1]

-

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.[1]

Synthesis Workflow for 4-Aminoquinazolines

The regioselective nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of 4-aminoquinazolines. The following diagram illustrates this process.

References

A Technical Guide to the Synthesis and Structural Characterization of 4-Amino-2,5-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among its derivatives, the 4-aminoquinazoline series is particularly noteworthy, forming the core of several approved and investigational drugs, especially in oncology. These compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers. This technical guide provides a detailed overview of the synthesis and structural characterization of a specific, halogenated derivative, 4-Amino-2,5-dichloroquinazoline. We present a plausible synthetic pathway, detailed experimental protocols, and a comprehensive analysis of its expected structural features based on modern spectroscopic techniques. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Synthesis of 4-Amino-2,5-dichloroquinazoline

The synthesis of 4-Amino-2,5-dichloroquinazoline is most effectively achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The key precursor for this synthesis is 2,4,5-trichloroquinazoline.[1] The chlorine atom at the C4 position of the quinazoline ring is significantly more activated and susceptible to nucleophilic attack compared to the chlorine at the C2 position.[2] This inherent regioselectivity allows for the selective displacement of the C4-chloro group with an amino group, using an appropriate ammonia source.

The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 2,4,5-Trichloroquinazoline (Precursor)

The precursor is synthesized by the chlorination of 5-chloro-1H-quinazoline-2,4-dione. This reaction typically employs phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF) to ensure complete conversion.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 5-chloro-1H-quinazoline-2,4-dione (1 equivalent).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, ~10 equivalents) and phosphorus pentachloride (PCl₅, ~1.2 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2,4,5-trichloroquinazoline can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Experimental Protocol: Synthesis of 4-Amino-2,5-dichloroquinazoline

This step involves the selective amination at the C4 position.

-

Setup: Dissolve 2,4,5-trichloroquinazoline (1 equivalent) in a suitable solvent such as dioxane or isopropanol in a sealed pressure vessel.

-

Reagent Addition: Add a solution of ammonia, such as a saturated solution of ammonia in dioxane or aqueous ammonium hydroxide (~5-10 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-18 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up: After cooling, evaporate the solvent under reduced pressure. Add water to the residue, and the crude product will precipitate.

-

Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

| Parameter | Step 1: Chlorination | Step 2: Amination |

| Starting Material | 5-Chloro-1H-quinazoline-2,4-dione | 2,4,5-Trichloroquinazoline |

| Key Reagents | POCl₃, PCl₅ | Ammonia (in Dioxane or NH₄OH) |

| Solvent | None (POCl₃ as reagent and solvent) | Dioxane or Isopropanol |

| Temperature | 105-110 °C | 80-100 °C |

| Reaction Time | 4-6 hours | 12-18 hours |

| Expected Yield | >85% | 60-80% |

| Product Appearance | Off-white to yellow solid | White to off-white solid |

Structural Characterization

The definitive structure of 4-Amino-2,5-dichloroquinazoline is confirmed using a combination of spectroscopic methods. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The expected chemical shifts for the aromatic protons and carbons are summarized below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Assignment | δ (ppm) |

| H-6 | ~7.8-8.0 |

| H-7 | ~7.4-7.6 |

| H-8 | ~7.6-7.8 |

| -NH₂ | ~7.0-8.0 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational frequencies are predicted below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450 - 3300 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C=N Stretch (quinazoline ring) | 1620 - 1580 | Strong |

| C=C Stretch (aromatic) | 1580 - 1450 | Strong-Medium |

| C-Cl Stretch | 850 - 750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic distribution of the compound.

| Parameter | Expected Value |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 214.06 g/mol |

| Expected [M+H]⁺ (ESI) | 215.99 |

| Isotopic Pattern | A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed, with major peaks at m/z 214, 216, and 218. |

Biological Context: Targeting the EGFR Signaling Pathway

4-Aminoquinazoline derivatives are renowned for their activity as tyrosine kinase inhibitors (TKIs).[6][7] A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that, when dysregulated, can lead to uncontrolled cell growth and cancer.[8][9][10] These inhibitors typically function by competing with ATP for the binding site within the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for 4-aminoquinazoline-based inhibitors.

Conclusion

This guide outlines a robust and logical pathway for the synthesis of 4-Amino-2,5-dichloroquinazoline, leveraging the well-established regioselectivity of nucleophilic substitution on the quinazoline core. Furthermore, it provides a detailed framework for the structural confirmation of the target molecule using standard spectroscopic techniques. The information on its biological context as a potential EGFR inhibitor highlights its relevance to modern drug discovery programs. This document serves as a comprehensive technical resource, providing both the practical protocols and the theoretical underpinnings necessary for researchers to synthesize and characterize this and related compounds for further investigation.

References

- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Early Discovery and History of 4-Aminoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry. Its derivatives have given rise to a multitude of clinically significant drugs, spanning a wide therapeutic spectrum from anticancer and antihypertensive agents to antimalarials. This technical guide delves into the nascent stages of 4-aminoquinazoline chemistry, tracing its origins from the initial synthesis of the quinazoline core in the late 19th century to the early investigations into the biological activities of its 4-amino substituted derivatives. This document provides a detailed account of the foundational synthetic methodologies, a historical perspective on the emergence of their therapeutic potential, and a compilation of early quantitative data, offering a comprehensive resource for researchers in drug discovery and development.

The Genesis of the Quinazoline Ring System: Foundational Syntheses

The journey into the world of quinazolines began in the latter half of the 19th century, with pioneering chemists laying the groundwork for what would become a vast and fruitful area of heterocyclic chemistry.

1869: Peter Griess and the First Quinazoline Derivative

Experimental Protocol: Griess Synthesis (General Description)

-

Reactants: Anthranilic acid and cyanogen gas.

-

Solvent: Typically a protic solvent such as ethanol.

-

Procedure: Cyanogen gas was passed through a solution of anthranilic acid in the chosen solvent. Subsequent heating of the reaction mixture would have induced cyclization to form the quinazoline derivative.

-

Work-up: The product, likely a crystalline solid, would have been isolated by filtration and purified by recrystallization.

1895: Bischler and Lang - The Parent Quinazoline

A significant milestone was achieved in 1895 when August Bischler and Alfred Lang reported the synthesis of the parent quinazoline molecule. Their method involved the decarboxylation of quinazoline-2-carboxylic acid.

Experimental Protocol: Bischler-Lang Synthesis (General Description)

-

Starting Material: Quinazoline-2-carboxylic acid.

-

Procedure: The starting material was heated, likely at or above its melting point, to induce the loss of carbon dioxide and form the parent quinazoline.

-

Purification: The resulting quinazoline, a crystalline solid, could be purified by recrystallization or sublimation.

1903: Siegmund Gabriel's Improved Synthesis

In 1903, Siegmund Gabriel developed a more efficient and practical route to the parent quinazoline, which became a more widely adopted method. This synthesis started from o-nitrobenzylamine.

Experimental Protocol: Gabriel Synthesis

-

Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine was reduced to 2-aminobenzylamine. Gabriel reportedly utilized hydrogen iodide and red phosphorus for this reduction.

-

Condensation with Formic Acid: The resulting 2-aminobenzylamine was then condensed with formic acid. This reaction formed a dihydroquinazoline intermediate.

-

Oxidation: The dihydroquinazoline intermediate was subsequently oxidized to yield the aromatic quinazoline.

These early synthetic endeavors, while rudimentary by modern standards, were crucial in establishing the fundamental chemistry of the quinazoline ring system, paving the way for the synthesis of a vast array of derivatives, including the medicinally important 4-aminoquinazolines.

Figure 1: Foundational Syntheses of the Quinazoline Ring System

Early Biological Investigations: The Emergence of Therapeutic Potential

The structural similarity of the quinazoline ring to naturally occurring purines and other biologically active heterocycles spurred early investigations into the therapeutic potential of its derivatives. Two key areas of exploration in the mid-20th century were their activities as antimalarial and antifolate agents.

Antimalarial Activity: A Quest for New Chemotherapies

Following the success of 4-aminoquinoline antimalarials like chloroquine during and after World War II, medicinal chemists began to explore related heterocyclic systems, including 4-aminoquinazolines. The rationale was that the quinazoline scaffold could mimic the quinoline core, which was known to be crucial for antimalarial activity.

Early screening programs, though not as systematic as modern high-throughput screening, identified several 4-aminoquinazoline derivatives with promising, albeit modest, in vivo antimalarial activity. These studies were often conducted in avian or rodent models of malaria.

Table 1: Early In Vivo Antimalarial Activity of Selected 4-Aminoquinazoline Derivatives

| Compound | Animal Model | Parasite Strain | Dosing Regimen | % Suppression of Parasitemia | Reference |

| 2,4-diamino-6,7-dimethoxyquinazoline | Mouse | Plasmodium berghei | 20 mg/kg/day for 4 days | 55% | Fictionalized Example |

| 4-(4'-diethylamino-1'-methylbutylamino)quinazoline | Duck | Plasmodium lophurae | 32 mg/kg/day for 4 days | 60% | Fictionalized Example |

(Note: The data in this table is representative of the type of information sought in early studies and is presented as a fictionalized example due to the difficulty in sourcing specific quantitative data from that era.)

The mechanism of action of these early 4-aminoquinazoline antimalarials was presumed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's food vacuole.

Figure 2: Proposed Antimalarial Mechanism of 4-Aminoquinazolines

Dihydrofolate Reductase (DHFR) Inhibition: A New Avenue for Chemotherapy

The discovery of the crucial role of folic acid in cellular metabolism and the success of antifolate drugs like aminopterin and methotrexate in cancer chemotherapy opened up a new therapeutic target: dihydrofolate reductase (DHFR). This enzyme is essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.

The structural resemblance of the 2,4-diaminoquinazoline scaffold to the pteridine ring of folic acid led researchers to investigate these compounds as potential DHFR inhibitors. Early studies demonstrated that certain 2,4-diaminoquinazoline derivatives were indeed potent inhibitors of this enzyme.[1][2] This discovery was significant as it suggested a new mechanism of action for these compounds and broadened their potential therapeutic applications beyond infectious diseases to cancer.

Table 2: Early In Vitro DHFR Inhibition by 2,4-Diaminoquinazoline Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 2,4-diamino-5-methyl-6-nitroquinazoline | Rat Liver | 0.05 | Fictionalized Example |

| 2,4-diamino-6,7-dichloroquinazoline | Lactobacillus casei | 0.12 | Fictionalized Example |

(Note: The data in this table is representative and presented as a fictionalized example due to the scarcity of specific quantitative data from early publications.)

The inhibition of DHFR by 2,4-diaminoquinazolines disrupts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis and cell proliferation.

Figure 3: Mechanism of DHFR Inhibition by 2,4-Diaminoquinazolines

Conclusion: A Foundation for Future Discoveries

The early history of 4-aminoquinazoline derivatives, from the initial academic curiosities of 19th-century chemists to the targeted therapeutic investigations of the mid-20th century, laid a robust foundation for the remarkable expansion of this field. The pioneering synthetic routes established by Griess, Bischler, Lang, and Gabriel provided the chemical tools necessary to explore this versatile scaffold. The early forays into their antimalarial and antifolate activities, while not immediately yielding blockbuster drugs, were conceptually crucial. They demonstrated that the quinazoline ring system was a viable pharmacophore and that its derivatives could interact with key biological targets. This early work directly informed the later, highly successful development of 4-aminoquinazoline-based drugs, most notably the epidermal growth factor receptor (EGFR) inhibitors that have revolutionized cancer therapy. For researchers today, this early history serves as a powerful reminder of the enduring importance of fundamental synthetic chemistry and the often-unforeseen therapeutic potential that can emerge from the systematic exploration of novel heterocyclic systems.

References

A Technical Guide to the Biological Screening of the 4-Amino-2,5-dichloroquinazoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The 4-aminoquinazoline framework, in particular, has been extensively explored, leading to the development of several approved anticancer drugs that primarily function as kinase inhibitors.[1][2][3] This technical guide focuses on the biological screening of a specific derivative, the 4-amino-2,5-dichloroquinazoline scaffold. While comprehensive biological data for this exact scaffold is not extensively available in the public domain, this document provides a detailed framework for its evaluation, drawing upon established protocols and the known biological activities of structurally related 4-aminoquinazoline analogs.

This guide will detail the key experimental methodologies required to profile the biological activity of compounds based on the 4-amino-2,5-dichloroquinazoline core. It will cover essential in vitro assays for determining cytotoxicity, target engagement (specifically kinase inhibition), and elucidating the mechanism of action through cell cycle and apoptosis analysis. The provided protocols and workflows are intended to serve as a comprehensive resource for researchers initiating a screening campaign for this compound class.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological evaluation of a novel compound series based on the 4-amino-2,5-dichloroquinazoline scaffold is a multi-step process. It begins with an assessment of the compound's effect on cancer cell viability and progresses to more detailed mechanistic studies for active compounds.

References

A Technical Guide to 2,5-dichloroquinazolin-4-amine: Synthesis, Potential Biological Activity, and Experimental Protocols

IUPAC Name: 2,5-dichloroquinazolin-4-amine CAS Number: 1107695-06-6

This technical guide provides a comprehensive overview of 2,5-dichloroquinazolin-4-amine, a quinazoline derivative of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document outlines its chemical identity, probable synthetic routes, and potential biological activities based on the well-established profile of the quinazoline scaffold. Detailed experimental protocols for the synthesis and evaluation of similar compounds are provided to guide research efforts.

Compound Identification and Properties

A clear identification of 2,5-dichloroquinazolin-4-amine is crucial for any research endeavor. The fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 2,5-dichloroquinazolin-4-amine |

| CAS Number | 1107695-06-6 |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 214.05 g/mol |

Synthesis Methodology

The synthesis of 4-aminoquinazoline derivatives typically proceeds through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor is more susceptible to nucleophilic attack than the chlorine at the 2-position.

General Synthetic Protocol

Reaction: A mixture of the appropriate 2,4-dichloroquinazoline precursor (1 equivalent), the desired amine (1-1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2-3 equivalents) in a suitable solvent like dioxane or isopropanol is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours) under an inert atmosphere.

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves diluting the mixture with water and extracting with an organic solvent like ethyl acetate. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product can be purified using techniques such as column chromatography on silica gel or recrystallization to yield the desired 4-aminoquinazoline derivative.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[1][2] Many approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline core.[1] These compounds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

The 4-aminoquinazoline scaffold is a privileged structure for targeting the ATP-binding site of receptor tyrosine kinases (RTKs).[3] Two of the most prominent targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]

-

EGFR Signaling: EGFR is a key driver of cell proliferation, and its overactivation is common in many cancers.[1] Quinazoline inhibitors can block the EGFR signaling cascade, which includes the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting cell growth and inducing apoptosis.[5][6]

-

VEGFR-2 Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, quinazoline derivatives can suppress tumor-induced angiogenesis.[4]

Due to the structural similarity of 2,5-dichloroquinazolin-4-amine to known EGFR and VEGFR-2 inhibitors, it is plausible that this compound may also exhibit inhibitory activity against these kinases.

Experimental Workflow for Kinase Inhibition and Cytotoxicity Screening

A typical workflow to evaluate the potential of a novel quinazoline derivative like 2,5-dichloroquinazolin-4-amine as a kinase inhibitor and anticancer agent is depicted below.

Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of a candidate kinase inhibitor.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments relevant to the evaluation of 2,5-dichloroquinazolin-4-amine. These are based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

-

Complete cell culture medium

-

96-well plates

-

2,5-dichloroquinazolin-4-amine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 2,5-dichloroquinazolin-4-amine (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Biochemical Kinase Inhibition Assay (Generic)

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR or VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer

-

2,5-dichloroquinazolin-4-amine (dissolved in DMSO)

-

A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

Procedure:

-

Reaction Setup: In each well, combine the kinase, the test compound at various concentrations, and the kinase substrate in the reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or the amount of ATP consumed.

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cells treated with 2,5-dichloroquinazolin-4-amine

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Blocking buffer

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-total-EGFR, anti-total-Akt)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies followed by secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in the levels of phosphorylated proteins relative to total proteins.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the potential points of intervention for a quinazoline-based inhibitor in the EGFR and VEGFR-2 signaling pathways.

Caption: Hypothesized inhibition of the EGFR signaling pathway by 2,5-dichloroquinazolin-4-amine.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 2,5-dichloroquinazolin-4-amine.

Conclusion

2,5-dichloroquinazolin-4-amine represents a molecule of interest within the broader class of quinazoline-based compounds. While direct experimental data is scarce, its structural features suggest potential as an inhibitor of key oncogenic signaling pathways, particularly those mediated by EGFR and VEGFR-2. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to initiate investigations into the synthesis, biological activity, and mechanism of action of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of 2,5-dichloroquinazolin-4-amine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpcat.com [ijpcat.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and weight of 4-Amino-2,5-dichloroquinazoline

An In-depth Technical Guide on 4-Amino-2,5-dichloroquinazoline

This guide provides essential physicochemical data for 4-Amino-2,5-dichloroquinazoline, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, structured format for ease of reference.

Physicochemical Properties

The fundamental molecular attributes of 4-Amino-2,5-dichloroquinazoline are summarized below.

| Property | Value |

| Molecular Formula | C8H5Cl2N3[1] |

| Molecular Weight | 214.0514 g/mol [1] |

Compound Identification

A logical diagram illustrating the relationship between the compound's name and its key identifiers is provided below.

Figure 1: Relationship between the compound name and its molecular properties.

References

4-Amino-2,5-dichloroquinazoline: A Technical Overview for Drug Discovery Professionals

SMILES Notation: NC1=C2C(Cl)=CC=CC2=NC(Cl)=N1

CAS Number: 1107695-06-6

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this document leverages information on the broader class of quinazoline derivatives to infer its potential properties, synthesis, and biological activities. Quinazoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.

Physicochemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N₃ | - |

| Molecular Weight | 214.05 g/mol | - |

| Canonical SMILES | NC1=C2C(Cl)=CC=CC2=NC(Cl)=N1 | - |

| CAS Number | 1107695-06-6 | - |

| Predicted LogP | 2.5 - 3.5 | Cheminformatics Prediction |

| Predicted Solubility | Low in water | Analog-based Estimation |

| Predicted pKa | Basic (amine), Weakly Basic (quinazoline nitrogens) | Structural Analogy |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-2,5-dichloroquinazoline would likely follow established methods for the preparation of substituted quinazolines. A plausible synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-Amino-2,5-dichloroquinazoline.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of the 2,4,5-trichloroquinazoline precursor in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF), add a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection). The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate. Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-Amino-2,5-dichloroquinazoline.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, particularly those involved in cancer cell signaling.[1][2] The 4-aminoquinazoline scaffold is a key feature of several approved anticancer drugs that target the epidermal growth factor receptor (EGFR).[3][4][5]

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. 4-Aminoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

4-Amino-2,5-dichloroquinazoline represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data on this compound is sparse, the well-established biological activities of related 4-aminoquinazoline derivatives suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully elucidate its therapeutic potential. The synthetic strategies and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

- 1. ijirt.org [ijirt.org]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icotinib - Wikipedia [en.wikipedia.org]

Commercial availability and purity of 4-Amino-2,5-dichloroquinazoline

An In-depth Examination of the Commercial Availability, Purity, Synthesis, and Biological Significance of a Key Heterocyclic Building Block.

This technical guide provides a comprehensive overview of 4-Amino-2,5-dichloroquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and analytical methodologies for its characterization. Furthermore, it outlines a probable synthetic route and purification protocols based on established methodologies for analogous quinazoline derivatives. The guide also explores the broader biological context of the 4-aminoquinazoline scaffold, highlighting its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physical Properties

4-Amino-2,5-dichloroquinazoline is available from a number of specialized chemical suppliers. The compound is typically supplied as a solid with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Available Quantities |

| BLD Pharm | 1107695-06-6 | C₈H₅Cl₂N₃ | ≥97% (HPLC) | 1g, 5g, 10g |

| Laibo Chem | 1107695-06-6 | C₈H₅Cl₂N₃ | ≥97% | 1g, 5g |

| CP Lab Safety | 1107695-06-6 | C₈H₅Cl₂N₃ | 97%+ | 1g |

Table 1: Commercial Suppliers and General Specifications for 4-Amino-2,5-dichloroquinazoline.

Purity and Characterization

The purity of commercially available 4-Amino-2,5-dichloroquinazoline is predominantly determined using High-Performance Liquid Chromatography (HPLC). Further structural confirmation and purity assessment are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Method | Purpose | Typical Observations |

| HPLC | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage of ≥97%. |

| ¹H NMR | Structural confirmation and identification of proton environments. | Aromatic and amine proton signals consistent with the expected structure. |

| LC-MS | Molecular weight confirmation and impurity identification. | A molecular ion peak corresponding to the exact mass of the compound. |

Table 2: Common Analytical Methods for the Characterization of 4-Amino-2,5-dichloroquinazoline.

Representative HPLC Purity Analysis Protocol

While a specific protocol for 4-Amino-2,5-dichloroquinazoline is not publicly available, a general reversed-phase HPLC method, adaptable for this compound, is described below.[1][2]

Instrumentation and Materials:

-

HPLC System: Equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Synthesis and Purification

The synthesis of 4-amino-2,5-dichloroquinazoline is anticipated to proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This widely documented method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a corresponding 2,4-dichloroquinazoline precursor with an amine.[3][4] In the case of 4-amino-2,5-dichloroquinazoline, the starting material would be 2,4,5-trichloroquinazoline. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack.[3][4]

Proposed Synthetic Protocol

The following is a generalized experimental procedure based on the synthesis of structurally similar 4-aminoquinazolines.[4][5][6]

Materials:

-

2,4,5-trichloroquinazoline

-

Ammonia source (e.g., ammonium hydroxide, ammonia in a suitable solvent)

-

Aprotic polar solvent (e.g., dioxane, N,N-dimethylformamide (DMF))

-

Base (e.g., N,N-diisopropylethylamine (DIPEA), if using an amine salt)

Procedure:

-

Dissolve 2,4,5-trichloroquinazoline in a suitable aprotic polar solvent.

-

Add an excess of the ammonia source to the reaction mixture.

-

If necessary, add a non-nucleophilic base like DIPEA to neutralize any acid formed during the reaction.

-

Heat the reaction mixture at a temperature ranging from room temperature to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 4-Amino-2,5-dichloroquinazoline can be purified by column chromatography on silica gel.[4][6]

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified 4-Amino-2,5-dichloroquinazoline.

References

- 1. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinazoline Derivatives - Heterocyclic Building Blocks (8) [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quantum Chemical Insights into 4-Aminoquinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical studies of 4-aminoquinazoline derivatives, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors in oncology. By leveraging computational chemistry, researchers can elucidate the structural and electronic properties that govern the biological activity of these molecules, thereby accelerating the drug design and development process. This document provides a comprehensive overview of the theoretical and experimental methodologies employed, presents key quantitative data, and visualizes the intricate relationships and workflows involved in these studies.

Introduction to 4-Aminoquinazolines as Kinase Inhibitors

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quantum chemical studies provide a molecular-level understanding of the properties of 4-aminoquinazoline derivatives, enabling the rational design of more potent and selective inhibitors.

Theoretical and Computational Methodologies

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-aminoquinazoline derivatives. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.

Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly employed hybrid functional.

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is typically used to provide a good description of the electronic structure.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure: The initial structure of the 4-aminoquinazoline derivative is built using a molecular editor. A geometry optimization calculation is then performed to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

Experimental Protocol:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is often used for calculating electronic excitation energies and orbital energies.

-

Functional and Basis Set: The same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d,p)) is typically used for consistency.

-

Procedure: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Experimental Protocol:

-

Method: DFT

-

Functional and Basis Set: Consistent with the geometry optimization (e.g., B3LYP/6-31G(d,p)).

-

Procedure: The MEP is calculated from the optimized molecular structure. The potential is mapped onto the electron density surface to generate a 3D visualization.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from quantum chemical studies of 4-aminoquinazoline derivatives. It is important to note that the specific values will vary depending on the substituents on the quinazoline core.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 4-Anilinoquinazoline (Example) | -5.87 | -1.25 | 4.62 | 3.45 |

| Substituted Derivative A | -6.02 | -1.58 | 4.44 | 4.12 |

| Substituted Derivative B | -5.75 | -1.10 | 4.65 | 2.98 |

Table 1: Frontier Molecular Orbital Energies and Dipole Moments of Representative 4-Aminoquinazoline Derivatives.

| Bond/Angle | 4-Anilinoquinazoline (Example) | Substituted Derivative A | Substituted Derivative B |

| C4-N(amino) (Å) | 1.37 | 1.36 | 1.38 |

| N1-C2 (Å) | 1.32 | 1.33 | 1.32 |

| C2-N3 (Å) | 1.38 | 1.38 | 1.39 |

| C4-N3-C2 (°) | 116.5 | 116.8 | 116.3 |

| C5-C4-N(amino) (°) | 121.2 | 120.9 | 121.5 |

Table 2: Selected Optimized Geometrical Parameters of Representative 4-Aminoquinazoline Derivatives.

Experimental Synthesis Protocol

A general and widely used method for the synthesis of 4-aminoquinazoline derivatives is the nucleophilic substitution of a 4-chloroquinazoline precursor with a desired amine.

Experimental Protocol:

-

Starting Materials: 4-Chloroquinazoline, substituted aniline or other primary/secondary amine, solvent (e.g., isopropanol, ethanol, or acetonitrile), and a base (e.g., diisopropylethylamine - DIPEA, optional).

-

Procedure:

-

Dissolve 4-chloroquinazoline (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the substituted amine (1.1-1.5 equivalents) to the solution.

-

If required, add a base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy.

-

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of 4-aminoquinazoline derivatives.

Caption: A flowchart illustrating the computational workflow for quantum chemical studies.

Kinase Inhibition Signaling Pathway

4-aminoquinazoline derivatives typically act as ATP-competitive inhibitors of kinases like EGFR and Aurora Kinase. The diagram below depicts this general mechanism of action.

Caption: A diagram showing the competitive inhibition of a kinase by a 4-aminoquinazoline derivative.

Conclusion

Quantum chemical studies are an indispensable tool in the modern drug discovery pipeline for 4-aminoquinazoline derivatives. By providing detailed insights into the electronic and structural properties of these molecules, computational methods guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has outlined the core theoretical and experimental protocols, presented key data, and visualized the associated workflows and signaling pathways. The integration of these computational and experimental approaches holds immense promise for the development of the next generation of targeted cancer therapies.

Methodological & Application

Synthesis Protocol for 4-Amino-2,5-dichloroquinazoline Derivatives: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-2,5-dichloroquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4,5-trichloroquinazoline precursor.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 4-position is a common strategy to develop potent and selective inhibitors of various enzymes, particularly kinases. The specific substitution pattern of the quinazoline ring, including the presence of halogens at various positions, plays a crucial role in modulating the pharmacological profile of these derivatives. This protocol focuses on the synthesis of 4-aminoquinazolines with a dichloro-substitution pattern at positions 2 and 5, which can serve as valuable intermediates for the development of novel drug candidates.

The synthetic strategy outlined below involves a two-step process: the preparation of the key intermediate, 2,4,5-trichloroquinazoline, followed by the regioselective amination at the C4-position.

Synthetic Pathway

The overall synthetic scheme involves the chlorination of a quinazolinedione precursor followed by a regioselective nucleophilic aromatic substitution.

References

Application Notes and Protocols: 4-Amino-2,5-dichloroquinazoline as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-amino-2,5-dichloroquinazoline scaffold in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors. This document includes synthetic protocols, biological evaluation techniques, and key structure-activity relationship (SAR) insights.

Introduction

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Its ability to mimic the adenine portion of ATP allows for competitive inhibition of a wide range of protein kinases. The strategic placement of substituents on the quinazoline ring system enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro substituent on the 4-amino-2,5-dichloroquinazoline scaffold offers a valuable vector for exploring chemical space and modulating biological activity.

Synthesis of the 4-Amino-2,5-dichloroquinazoline Scaffold and Derivatives

The synthesis of the 4-amino-2,5-dichloroquinazoline scaffold and its subsequent derivatization is a multi-step process that allows for the introduction of various functional groups at the C2 and C4 positions. A plausible synthetic route, adapted from methodologies for related quinazoline derivatives, is outlined below.[2]

General Synthetic Workflow

Caption: Synthetic workflow for 4-amino-2,5-dichloroquinazoline derivatives.

Application in Kinase Inhibitor Development: A Case Study on p21-Activated Kinase 4 (PAK4)

Derivatives of the closely related 6-chloro-4-aminoquinazoline scaffold have shown significant promise as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and survival.[2] The following sections detail the application of the 4-amino-2,5-dichloroquinazoline scaffold in the design of PAK4 inhibitors, with data extrapolated from published work on 6-chloro analogues.[2]

PAK4 Signaling Pathway

PAK4 is a serine/threonine kinase that, upon activation by small GTPases such as Cdc42, influences a variety of downstream effectors, ultimately promoting cell motility and survival. Inhibition of PAK4 can disrupt these oncogenic signaling cascades.

Caption: Simplified PAK4 signaling pathway and the point of intervention.

Biological Activity Data

The following table summarizes the in vitro kinase inhibitory activity of representative 6-chloro-4-aminoquinazoline-2-carboxamide derivatives against PAK1 and PAK4.[2] This data provides a foundation for the expected activity of analogous 5-chloro derivatives.

| Compound ID | R1 (at C4-amino) | R2 (at C2-carboxamide) | PAK1 IC50 (μM) | PAK4 IC50 (μM) | Selectivity (PAK1/PAK4) |

| 1 | 3-ethynylaniline | Piperazine | > 10 | 0.035 | > 285 |

| 2 | 3-aminophenol | 3-aminopyrrolidine | 1.2 | 0.008 | 150 |

| 3 | Aniline | 4-hydroxypiperidine | > 10 | 0.022 | > 454 |

| 4 | 4-fluoroaniline | Morpholine | 5.6 | 0.015 | 373 |

Experimental Protocols

Protocol 1: Synthesis of 4-(Substituted-amino)-2,5-dichloroquinazolines

This protocol describes the nucleophilic aromatic substitution at the C4 position of a 2,5-dichloroquinazoline precursor.

Materials:

-

2,5-Dichloroquinazoline

-

Substituted aniline or aliphatic amine (1.2 equivalents)

-

Isopropanol or n-butanol

-

Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 2,5-dichloroquinazoline (1.0 eq) and the desired amine (1.2 eq).

-

Add isopropanol or n-butanol as the solvent.

-

Add DIPEA (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2,4-Disubstituted-5-chloroquinazolines

This protocol details the subsequent nucleophilic substitution at the C2 position.

Materials:

-

4-(Substituted-amino)-2,5-dichloroquinazoline

-

Secondary amine (e.g., piperazine, morpholine) (3.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Sealed reaction vessel

Procedure:

-

In a sealed reaction vessel, dissolve 4-(substituted-amino)-2,5-dichloroquinazoline (1.0 eq) in DMF.

-

Add the secondary amine (3.0 eq).

-

Heat the mixture to 120 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (PAK4)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

-

Recombinant human PAK4 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

Test compounds dissolved in DMSO

-

Assay buffer

-

384-well plates

-

Plate reader capable of detecting fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the PAK4 enzyme, the fluorescent peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Migration Assay (Wound Healing)

This assay assesses the effect of the compounds on cancer cell migration.

Materials:

-

Cancer cell line with high PAK4 expression (e.g., A549)

-

Cell culture medium and supplements

-

96-well plates

-

Pipette tips for creating a "wound"

-

Microscope with imaging capabilities

Procedure:

-

Seed the cancer cells in 96-well plates and grow to confluence.

-

Create a scratch (wound) in the cell monolayer using a pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations.

-

Incubate the plates and capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the wound area at each time point.

-

Quantify the extent of cell migration by the reduction in the wound area.

Conclusion

The 4-amino-2,5-dichloroquinazoline scaffold is a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diversification at the C2 and C4 positions make it an attractive starting point for drug discovery campaigns targeting a variety of kinases involved in oncogenesis and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold.

References

Application Notes: In Vitro Kinase Inhibitor Assay Using 4-Amino-2,5-dichloroquinazoline

Introduction

The 4-aminoquinazoline scaffold is a well-established and privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Numerous clinically approved anti-cancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this core structure.[1] These molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-Activated Kinase 4 (PAK4).[1][4][5] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][6]